(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is a synthetic organic compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. This compound is particularly notable for its potential applications in various scientific fields, including biology and medicine, where it may exhibit antimicrobial or anticancer properties.
The compound can be sourced from chemical suppliers and is classified under quinoline derivatives due to its structural characteristics. Its chemical structure includes a quinoline ring system with an amino group and a cyclopropylmethanone moiety, which contributes to its unique properties and potential biological activities.
The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone typically involves the cyclization of appropriate precursors. A common method includes the reaction of a substituted aniline with a cyclopropyl ketone, often facilitated by a catalyst.
For instance, one synthesis route involves dissolving a substituted aniline in tetrahydrofuran followed by the addition of zinc powder to facilitate the reaction with cyclopropanecarbonyl chloride under specific conditions, leading to high yields of the desired compound .
The molecular structure of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone features a quinoline core with an amino group at position 7 and a cyclopropylmethanone substituent. This configuration is crucial for its biological activity.
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions employed during the synthesis .
The mechanism of action for (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors within biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing various biological processes.
Relevant data from spectral analyses (e.g., nuclear magnetic resonance) confirm the structural integrity and purity of synthesized compounds .
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone has several potential applications:
Quinoline derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a benzene ring fused to a pyridine ring. The compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (CAS No. 1018509-47-1) belongs to the 3,4-dihydroquinoline subclass, where the heterocyclic ring is partially saturated. This structural modification reduces planarity and enhances conformational flexibility compared to fully aromatic quinolines [1]. Systematic nomenclature follows IUPAC rules:
Table 1: Molecular Characterization of (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone
Molecular Property | Value |
---|---|
CAS Registry Number | 1018509-47-1 |
Molecular Formula | C₁₃H₁₆N₂O |
Molecular Weight | 216.28 g/mol |
SMILES Notation | C1CC1C(=O)N2CCC3=CC=C(C=C3C2)N |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 46.33 Ų |
LogP (Calculated) | 1.5635 |
The 3,4-dihydroquinoline core imparts distinct pharmacological advantages over fully aromatic analogues. Partial saturation reduces metabolic oxidation while maintaining π-stacking capability, enhancing metabolic stability and membrane permeability. This scaffold features prominently in bioactive compounds:
Table 2: Bioactivity Profile of 3,4-Dihydroquinoline-Containing Compounds
Biological Target | Activity | Structural Feature | |
---|---|---|---|
Mutant IDH1 (R132H/R132C) | IC₅₀ = 1.0–1.6 µM (Inhibition of 2-HG production) | 7,7-Dimethyl-7,8-dihydroquinoline-2,5-dione | [3] |
Cancer Cell Viability | IC₅₀ = 72.6–100 µM (HL-60 leukemia) | 14,15-Cyclopropanovindoline derivatives | [10] |
Glycoprotein-P (Pgp) | Substrate (Multidrug resistance modulation) | Chiral xanthone conjugates | [2] |
The cyclopropyl group confers strategic advantages in medicinal chemistry, exploited in the title compound’s N-acyl moiety:
Synthetic access leverages cyclopropanations like the Furukawa modification (Et₂Zn/CH₂I₂), enabling stereoselective installation crucial for chiral drugs [10]. Cyclopropane’s role extends beyond passive stability—it actively modulates target engagement, as seen in:
The strategic fusion of the metabolically robust cyclopropane with the pharmacologically versatile dihydroquinoline positions this hybrid scaffold for targeted therapeutic applications in oncology and CNS disorders, warranting further exploration of structure-activity relationships.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1